silver;benzenethiolate
Description
Silver benzenethiolate (AgBT), a coordination compound with the formula Ag(SC₆H₅), is characterized by its layered 2D structure, where silver ions are bridged by benzenethiolate ligands . This compound exhibits unique photochemical and structural properties, such as reversible color changes upon heating (yellow-to-white transition in fluorinated derivatives) and applications in surface-enhanced Raman scattering (SERS) due to its photoreactivity . AgBT is synthesized via reactions between silver nitrate and benzenethiol derivatives in solvents like acetonitrile, yielding microcrystalline powders suitable for crystallographic analysis . Its stability in organic matrices and compatibility with graphene-functionalized substrates make it valuable in biosensing and strain-mapping applications .
Properties
CAS No. |
22758-12-9 |
|---|---|
Molecular Formula |
C6H5AgS |
Molecular Weight |
217.04 g/mol |
IUPAC Name |
silver;benzenethiolate |
InChI |
InChI=1S/C6H6S.Ag/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChI Key |
ZEQWBAHTKDTINN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver benzenethiolate can be synthesized through the reaction of silver nitrate with benzenethiol in the presence of a suitable solvent. The typical procedure involves dissolving silver nitrate in water or ethanol and then adding benzenethiol to the solution. The reaction is usually carried out at room temperature, and the product is precipitated out as a solid. The solid is then filtered, washed, and dried to obtain pure silver benzenethiolate .
Industrial Production Methods
In industrial settings, the production of silver benzenethiolate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of silver chlorobromide nanocubes as a sacrificial template. These nanocubes react with benzenethiol to form hollow nanoshells of silver benzenethiolate. This method allows for precise control over the size and morphology of the resulting product .
Chemical Reactions Analysis
Types of Reactions
Silver benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silver sulfide and other sulfur-containing compounds.
Reduction: Under certain conditions, it can be reduced to elemental silver and benzenethiol.
Substitution: It can participate in substitution reactions where the benzenethiolate group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the benzenethiolate group
Major Products Formed
Oxidation: Silver sulfide and other sulfur oxides.
Reduction: Elemental silver and benzenethiol.
Substitution: Silver complexes with different ligands
Scientific Research Applications
Silver benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-based materials.
Medicine: It is explored for its antibacterial properties and potential use in medical devices.
Industry: It is used in catalysis, particularly in reactions involving sulfur-containing compounds .
Mechanism of Action
The mechanism of action of silver benzenethiolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The benzenethiolate group enhances the stability and solubility of the compound, allowing for better interaction with target molecules. The molecular targets include bacterial proteins and enzymes, which are inhibited by the presence of silver ions .
Comparison with Similar Compounds
Fluorinated Silver Benzenethiolates
Fluorinated derivatives of AgBT—silver 2-, 3-, and 4-fluorobenzenethiolates (2F, 3F, 4F)—demonstrate how substituent positioning affects structure and properties:
- Color and Stability : The 2-fluoro derivative (2F) forms a bright yellow intermediate (2FY) that converts to a white product upon heating, while 3F and 4F remain white. This color shift is attributed to distinct crystalline phases resolved via XRD .
- Applications: Fluorinated variants exhibit enhanced electronic tuning for supramolecular architectures, leveraging directional C–F⋯Ag interactions absent in non-fluorinated AgBT .
Table 1: Properties of Fluorinated AgBT Derivatives
Lead(II) Benzenethiolate
Lead(II) benzenethiolate (Pb(SPh)₂) exhibits polymorphism absent in AgBT:
- Phases: The α-phase (centrosymmetric) converts to the β-phase (noncentrosymmetric) upon heating, enabling second-order nonlinear optical (NLO) activity. In contrast, AgBT maintains a single layered structure under similar conditions .
- Ionic Mobility : Pb(SPh)₂’s phase transition is driven by temperature-dependent ion reorganization, whereas AgBT’s stability is linked to strong Ag–S bonds and smaller ionic radius (Ag⁺: 1.15 Å vs. Pb²⁺: 1.19 Å) .
Silver Thiolate Nanoclusters
Silver clusters ligated by 4-(trimethylammonio)benzenethiolate (Tab), such as [Cl@Ag₁₄(Tab)₁₂]¹³⁺ and [Cl₃@Ag₂₄(Tab)₂₀]²⁰⁺, highlight size-dependent properties:
- Nuclearity: Larger clusters (e.g., Ag₃₂₀, Ag₄₉₀) show enhanced photoluminescence and catalytic activity compared to AgBT, which lacks discrete nanocluster geometry .
- Sensing : Tab-ligated clusters selectively bind biomolecules (e.g., HIV-1 DNA), whereas AgBT is utilized for broader SERS-based sensing due to its plasmonic properties .
Table 2: AgBT vs. Silver Thiolate Nanoclusters
| Property | AgBT | Tab-Ligated Clusters |
|---|---|---|
| Structure | 2D layered | Atom-precise cores |
| Applications | SERS, biosensing | Targeted DNA/RNA sensing |
| Stability | High in organic solvents | Sensitive to redox conditions |
Zinc and Iron Thiolate Complexes
- Zinc Thiolates : Unlike AgBT, zinc benzenethiolates undergo sulfur insertion or redox transformations, forming polysulfanides. The smaller Zn²⁺ ion (0.74 Å) vs. Ag⁺ (1.15 Å) increases lability of the Zn–S bond .
- Iron-Sulfur Clusters : [Fe₄S₄(S₂-m-xyl)₂]²⁻ employs benzenethiolate in a unidentate terminal binding mode, contrasting with AgBT’s bridging coordination. This reflects the influence of metal electronegativity (Fe: 1.83 vs. Ag: 1.93) on ligand geometry .
Reactivity and Solvent Effects
- Kinetics : AgBT-derived benzenethiolate ions exhibit pseudo-first-order kinetics in nucleophilic substitutions, whereas sodium benzenethiolate shows higher efficiency in ring-opening reactions (38% yield vs. 23% for lithium analogs) .
- Solvent Dependence : Reactions in DMF enhance azide-ion reactivity with benzenethiolate by 3–5× compared to MeOH, similar to AgBT’s synthesis in acetonitrile .
Structural and Ionic Diffusion Properties
- Kirkendall Effect: AgBT lacks hollow nanostructure formation due to the large size of BT⁻ ions (~6.5 Å vs. S²⁻: 1.84 Å), which hinder diffusion. In contrast, Ag₂S forms hollow shells via ion exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
